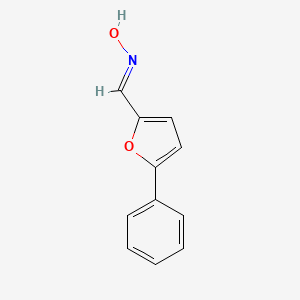![molecular formula C15H17N3O6 B12191719 N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B12191719.png)
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine typically involves the reaction of 4,7-dimethoxyindole with glycine derivatives under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole ring.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors in the body, modulating their activity. This compound may exert its effects through pathways involving oxidative stress reduction and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine
- N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-phenylalanine
Uniqueness
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine is unique due to its specific structure, which combines the indole ring with a glycylglycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H17N3O6 |
|---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
2-[[2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H17N3O6/c1-23-10-3-4-11(24-2)14-8(10)5-9(18-14)15(22)17-6-12(19)16-7-13(20)21/h3-5,18H,6-7H2,1-2H3,(H,16,19)(H,17,22)(H,20,21) |
InChI Key |
UVHWONBNKIHGCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Butoxy-2,3-dimethylphenyl)sulfonyl]benzylamine](/img/structure/B12191636.png)
![4-({[(5-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B12191644.png)



![(4E)-4-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12191673.png)
![{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12191678.png)


![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12191698.png)
![4-methoxy-N-[(2Z)-4-phenyl-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12191701.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine](/img/structure/B12191708.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12191709.png)
![Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B12191717.png)
